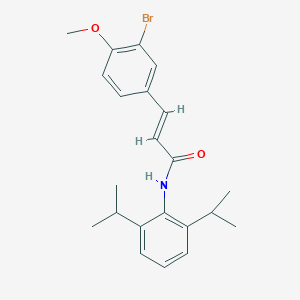
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole (FPOP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a type of oxadiazole, a heterocyclic organic compound that contains an oxygen and two nitrogen atoms in a five-membered ring structure.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. This compound has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in oxidative stress, inflammation, and cell proliferation. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while also inhibiting the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress and inflammation, while also inhibiting the proliferation of cancer cells. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for further research on 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole. One area of interest is in the development of novel this compound derivatives with improved bioavailability and efficacy. Another area of interest is in the investigation of this compound's potential use as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVHGAKCKRJSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3916427.png)
![ethyl (2-{2-[4-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazol-4-yl)acetate](/img/structure/B3916432.png)
![3,3'-[(3-fluorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916436.png)

![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide](/img/structure/B3916454.png)
![3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916456.png)
![N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B3916460.png)
![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)

![butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3916474.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916478.png)
![methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916483.png)

